Bis(triphenylphosphine)nickel (II) bromide

Descripción general

Descripción

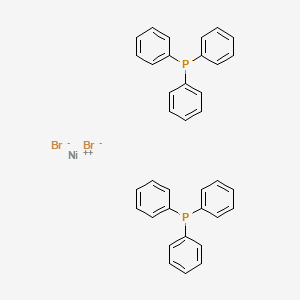

Bis(triphenylphosphine)nickel (II) bromide is an organometallic compound with the chemical formula C36H30Br2NiP2. It is a coordination complex where a nickel ion is bonded to two bromide ions and two triphenylphosphine ligands. This compound is known for its dark green crystalline appearance and is used primarily as a catalyst in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bis(triphenylphosphine)nickel (II) bromide can be synthesized by reacting nickel(II) bromide with triphenylphosphine in an inert atmosphere. The reaction typically involves dissolving nickel(II) bromide in a suitable solvent like dichloromethane, followed by the addition of triphenylphosphine. The mixture is then stirred under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified by recrystallization from solvents like dichloromethane or toluene .

Análisis De Reacciones Químicas

Oxidative Addition Reactions

[NiBr₂(PPh₃)₂] undergoes oxidative addition with carbon-halogen (C-X) bonds, forming nickel(IV) intermediates. This step is critical in catalytic cycles for bond activation.

Key Findings :

-

In aryl chloride homocoupling, [NiBr₂(PPh₃)₂] inserts into Ar-Cl bonds, forming [Ni(PPh₃)₂(Ar)Cl] intermediates (second-order kinetics in Ni, inhibited by excess PPh₃) .

-

Rate acceleration occurs in polar solvents like DMF due to enhanced ion-pair separation .

Kinetic Parameters :

| Reaction Component | Rate Law | Conditions |

|---|---|---|

| Ar-Cl oxidative addition | Rate = k[Ni]²[PPh₃]⁻² | DMF, 60°C, excess Zn |

| ZnCl₂ acceleration | Rate = kZn[Ni][ZnCl₂] | [ZnCl₂] > 0.1 M |

Reductive Elimination Processes

Reductive elimination from nickel(IV) intermediates generates C-C bonds.

Mechanistic Insights :

-

Biaryl formation from [Ni(PPh₃)₂(Ar)₂] occurs via concerted C-C bond formation, with rate constants dependent on ligand steric effects .

-

ZnCl₂ accelerates elimination by stabilizing nickel intermediates through chloride abstraction .

Example Reaction :

Turnover frequency: 0.8–1.2 min⁻¹ (60°C, DMF) .

Ligand Substitution Reactions

Triphenylphosphine (PPh₃) ligands in [NiBr₂(PPh₃)₂] are labile, enabling ligand exchange.

Observations :

-

Substitution with stronger-field ligands (e.g., CO, CN⁻) increases catalytic activity in carbonylative couplings .

-

Excess PPh₃ suppresses ligand dissociation, stabilizing the Ni(II) state .

Comparative Ligand Effects :

| Ligand | Reaction Rate (Relative to PPh₃) | Stability of Ni Complex |

|---|---|---|

| P(p-F-C₆H₄)₃ | 1.5× faster | High |

| P(OPh)₃ | 0.7× slower | Moderate |

Homocoupling of Aryl Halides

This reaction produces symmetrical biaryls via a Ni⁰/Niᴵᴵ cycle.

Mechanistic Steps :

-

Reduction : Zn reduces [NiBr₂(PPh₃)₂] to Ni⁰ species.

-

Oxidative Addition : Ni⁰ inserts into two Ar-Cl bonds.

-

Reductive Elimination : Niᴵᴵ intermediate releases Ar-Ar.

Efficiency Metrics :

C-X Bond Reduction

[NiBr₂(PPh₃)₂] reduces C-X bonds to C-H in the presence of Zn.

Example :

Yield: 85–94% for aryl bromides .

Oligomerization of Dienes

The compound catalyzes diene oligomerization to polymers or cyclic dimers.

Conditions and Outcomes :

| Diene | Product | Temperature (°C) | Polymer Length (n) |

|---|---|---|---|

| 1,3-Butadiene | Polybutadiene | 80 | 50–100 |

| Isoprene | Cyclooctadiene | 25 | N/A |

Mechanism : Coordination of diene to Ni followed by iterative insertion .

Comparative Reactivity with Analogous Complexes

| Nickel Complex | Key Reaction | Relative Activity |

|---|---|---|

| [NiCl₂(PPh₃)₂] | Aryl homocoupling | 0.6× |

| [Ni(acac)₂] | Olefin polymerization | 1.2× |

| [NiBr₂(PPh₃)₂] (this compound) | Cross-coupling | 1.0× (reference) |

Aplicaciones Científicas De Investigación

Catalytic Applications in Organic Synthesis

Bis(triphenylphosphine)nickel(II) bromide is primarily utilized as a catalyst in various organic reactions. Key applications include:

- Cross-Coupling Reactions: It facilitates reactions such as Suzuki and Stille coupling, which are vital for forming carbon-carbon bonds.

- C-H Activation: The compound can activate carbon-hydrogen bonds, enabling the formation of new organic compounds through oxidative addition mechanisms.

- Homocoupling Reactions: It effectively catalyzes the homocoupling of aryl halides, leading to the formation of biaryl compounds.

Industrial Applications

In industrial settings, this compound is employed in the production of fine chemicals and materials:

- Polymerization Processes: It is used in the polymerization of dienes, contributing to the development of new materials with tailored properties.

Data Table: Comparative Analysis of Nickel Complexes

| Compound | Ligands | Unique Features |

|---|---|---|

| Nickel(II) bromide bis(triphenylphosphine) | Br, PPh₃ | Effective in cross-coupling reactions |

| Dichlorobis(triphenylphosphine)nickel(II) | Cl, PPh₃ | More stable but less reactive than bromide complex |

| Bis(triphenylphosphine)dicarbonylnickel | CO, PPh₃ | Different catalytic applications due to carbonyl ligands |

Mecanismo De Acción

The mechanism by which bis(triphenylphosphine)nickel (II) bromide exerts its catalytic effects involves the coordination of the nickel center with reactant molecules. The triphenylphosphine ligands stabilize the nickel center, allowing it to undergo oxidative addition and reductive elimination reactions efficiently. This coordination facilitates the formation and breaking of chemical bonds, driving the catalytic process[5][5].

Comparación Con Compuestos Similares

Similar Compounds

Bis(triphenylphosphine)nickel (II) chloride: Similar in structure but with chloride ions instead of bromide.

Bis(triphenylphosphine)palladium (II) chloride: A palladium analog used in similar catalytic applications.

Bis(triphenylphosphine)platinum (II) chloride: A platinum analog with similar catalytic properties.

Uniqueness

Bis(triphenylphosphine)nickel (II) bromide is unique due to its specific reactivity and stability provided by the bromide ligands. This makes it particularly effective in certain catalytic processes where other similar compounds might not perform as well .

Actividad Biológica

Overview

Bis(triphenylphosphine)nickel(II) bromide, also known as nickel(II) bromide bis(triphenylphosphine) , is a coordination complex that plays a significant role in various biochemical and synthetic processes. This compound is notable for its catalytic properties, particularly in organic synthesis, where it facilitates several key reactions.

Chemical Structure and Properties

The structure of bis(triphenylphosphine)nickel(II) bromide consists of a nickel center coordinated by two bromide ions and two triphenylphosphine ligands. The geometry around the nickel is typically described as distorted tetrahedral, which influences its reactivity and interaction with substrates in catalytic processes .

Target of Action:

Bis(triphenylphosphine)nickel(II) bromide primarily serves as a catalyst in organic reactions, particularly in cross-coupling reactions such as the Suzuki and Stille reactions.

Mode of Action:

The compound operates through oxidative addition and reductive elimination mechanisms. In oxidative addition, the nickel complex inserts into carbon-halogen bonds, while reductive elimination leads to the formation of new carbon-carbon or carbon-heteroatom bonds .

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

- Cross-Coupling Reactions: Essential for forming carbon-carbon bonds.

- C-X Bond Reduction: Facilitates the reduction of various halides.

- Homocoupling Reactions: Enables the coupling of similar substrates.

- Oligomerization of Dienes: Important in polymer synthesis.

Biological Activity and Applications

While bis(triphenylphosphine)nickel(II) bromide is primarily recognized for its catalytic roles in organic chemistry, there are emerging studies exploring its biological activities:

- Catalytic Synthesis of Biologically Active Compounds: The compound has been utilized in synthesizing various biologically active molecules, which may have implications in medicinal chemistry .

- Reduced Cytotoxicity: Research indicates that when used as a catalyst in certain polymer systems, it exhibits reduced cytotoxicity compared to other metal complexes, making it a candidate for safer applications in drug delivery systems .

- Potential in DNA Delivery Systems: Studies have shown that nickel complexes can facilitate the delivery of genetic material into cells, suggesting potential applications in gene therapy .

Case Studies

Case Study 1: Nickel-Catalyzed Carbonyl-Ene Reaction

A study demonstrated that bis(triphenylphosphine)nickel(II) bromide acts as an effective precatalyst for the nickel-catalyzed carbonyl-ene reaction. This reaction showcased enhanced reactivity compared to traditional catalysts due to the unique properties of this complex .

Case Study 2: Synthesis of Pharmaceutical Intermediates

In pharmaceutical chemistry, this nickel complex has been employed to synthesize intermediates that are crucial for developing new therapeutic agents. Its ability to facilitate complex transformations efficiently makes it valuable in drug discovery processes .

Comparative Analysis with Similar Compounds

| Compound Name | Coordination Ligands | Key Applications |

|---|---|---|

| Bis(triphenylphosphine)nickel(II) bromide | 2 Br, 2 PPh₃ | Organic synthesis, catalysis |

| Dichlorobis(triphenylphosphine)nickel(II) | 2 Cl, 2 PPh₃ | Similar catalytic roles but with different reactivity |

| Bis(triphenylphosphine)dicarbonylnickel | 2 CO, 2 PPh₃ | Used in different catalytic applications |

Propiedades

IUPAC Name |

nickel(2+);triphenylphosphane;dibromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKXARSPUFVXIX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Br2NiP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.